molecular formula C10H10BrN5O2S B14716211 5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione CAS No. 6951-54-8

5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1h,3h)-dione

Cat. No.: B14716211
CAS No.: 6951-54-8
M. Wt: 344.19 g/mol
InChI Key: AXKZRWDUGASBCE-UHFFFAOYSA-N
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Description

5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1H,3H)-dione is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactionsThe final step involves the formation of the pyrimidine-2,4(1H,3H)-dione ring structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[5-Bromo-6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]amino}pyrimidine-2,4(1H,3H)-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

CAS No.

6951-54-8

Molecular Formula

C10H10BrN5O2S

Molecular Weight

344.19 g/mol

IUPAC Name

5-[(5-bromo-6-methyl-2-methylsulfanylpyrimidin-4-yl)amino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C10H10BrN5O2S/c1-4-6(11)7(15-10(13-4)19-2)14-5-3-12-9(18)16-8(5)17/h3H,1-2H3,(H,13,14,15)(H2,12,16,17,18)

InChI Key

AXKZRWDUGASBCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)SC)NC2=CNC(=O)NC2=O)Br

Origin of Product

United States

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